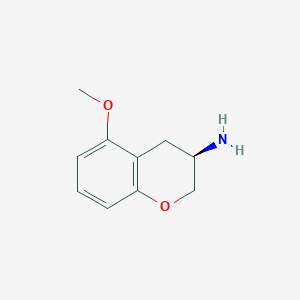

(3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-3,4-Dihydro-5-methoxy-2H-1-Benzopyran-3-amine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3R)-3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-amine, also known by its CAS number 117444-30-1, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 117444-30-1

5-HT1A Receptor Affinity

One of the most notable activities of this compound is its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that derivatives of this compound exhibit high affinity for 5-HT1A receptors, which are crucial in the modulation of mood and anxiety. A study demonstrated that modifications to the extracyclic amino substituents significantly influenced receptor affinity and selectivity. The best-performing derivatives showed full agonist activity at these receptors and displayed anxiolytic effects in various behavioral models .

Anxiolytic Activity

The anxiolytic effects of certain derivatives have been confirmed through in vivo studies. For instance, compound (+)-9g from the benzopyran series was shown to possess significant anxiolytic properties, making it a candidate for further clinical investigation. These effects were attributed to its selective action on the 5-HT1A receptor, which is known to play a pivotal role in anxiety regulation .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with neurotransmitter systems. The presence of methoxy and amino groups in its structure enhances its lipophilicity and ability to cross the blood-brain barrier, thereby influencing central nervous system activity.

Study on Structural Modifications

A series of studies focused on the structural modifications of benzopyran derivatives revealed that specific changes could enhance the affinity for 5-HT1A receptors. For example, compounds with longer alkyl side chains or specific functional groups like imido or sulfonamido showed improved pharmacological profiles . This highlights the importance of molecular design in developing effective anxiolytic agents.

Clinical Investigations

The compound (+)-9g is currently under clinical investigation for its potential therapeutic applications in anxiety disorders. Preliminary results suggest that it may outperform traditional anxiolytics due to its selective action and reduced side effects associated with broader-spectrum psychotropic medications .

Comparative Biological Activity Table

| Compound | Receptor Affinity (nM) | Anxiolytic Activity | Clinical Status |

|---|---|---|---|

| (3R)-3,4-Dihydro... | High | Yes | Under investigation |

| (+)-9g | Very High | Significant | Clinical trials ongoing |

| Control (e.g., Diazepam) | Moderate | Yes | Approved |

Propiedades

IUPAC Name |

(3R)-5-methoxy-3,4-dihydro-2H-chromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C[C@H](CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445659 |

Source

|

| Record name | (3R)-5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117444-30-1 |

Source

|

| Record name | (3R)-5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.